molecular formula C15H23N5O4S B5555960 (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide

Cat. No. B5555960
M. Wt: 369.4 g/mol
InChI Key: LGNHVHSGRLEJBG-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex pyrazole derivatives, such as the subject compound, often involves multi-step chemical reactions that can include iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes. This process leads to the formation of stereodefined β-enaminones and 3,4-disubstituted pyrazoles in good to high yields, demonstrating the versatility and efficiency of iron-catalyzed reactions in synthesizing complex molecular structures (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be intricately analyzed through techniques such as NMR spectroscopy and X-ray diffraction analysis. These techniques provide insights into the molecular arrangements, bonding patterns, and stereochemistry of the compounds, enabling a deeper understanding of their chemical behavior and properties (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloaddition, aminolysis, and multicomponent reactions (MCRs), which are instrumental in the synthesis of novel heterocyclic compounds. These reactions are facilitated by catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), enhancing the efficiency and yield of the synthesis process (Khazaei et al., 2015).

Scientific Research Applications

Synthesis of Novel Compounds

  • The synthesis of novel pyrazole and pyrazolopyrimidine derivatives has been a subject of interest. For instance, substituted carboxylic acid hydrazides have been reacted with ethenetetracarbonitril to form diacylhydrazines and 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles, which were further evaluated for their antidepressant and anticonvulsant activities (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
  • Another study focused on the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their evaluation for antimicrobial activities, showcasing the potential of pyrazole derivatives in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).

Biological Activities Evaluation

  • Pyrazole derivatives have been synthesized and assessed for their cytotoxicity against various cancer cell lines, indicating their potential in cancer research. For example, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity evaluation against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Another area of interest is the antioxidant potential of pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which could serve as a basis for developing new antioxidant agents. The compounds synthesized in these studies were evaluated for their radical scavenging activity, indicating their potential use as antioxidants (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Mechanistic Studies and Methodological Advances

  • Research has also delved into the reaction mechanisms and synthesis methods, such as the synthesis of pyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines, elucidating reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis. This contributes to a deeper understanding of the chemical reactions involved and potentially opens up new synthetic pathways for related compounds (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

properties

IUPAC Name

(4aS,7aR)-1-(1-ethylpyrazole-3-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S/c1-4-18-6-5-11(16-18)14(21)19-7-8-20(15(22)17(2)3)13-10-25(23,24)9-12(13)19/h5-6,12-13H,4,7-10H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNHVHSGRLEJBG-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS,7aR)-1-(1-ethylpyrazole-3-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide

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